Methyl trans-communate
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Overview
Description
Methyl trans-communate: is a derivative of communic acids, which are diterpenes with a labdane skeleton. These compounds are found in various plant species, particularly conifers, and are known for their diverse biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl trans-communate can be synthesized from communic acids through selective degradation of side chains and stereoselective formation of the desired structure. The synthesis involves multiple steps, including epoxidation and selective degradation .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: Methyl trans-communate undergoes various chemical reactions, including:
Oxidation: Epoxidation using m-chloroperoxybenzoic acid (mCPBA) to form epoxides.
Reduction: Reduction of carboxylic acids to alcohols.
Substitution: Substitution reactions involving halides and other nucleophiles.
Common Reagents and Conditions:
Oxidation: mCPBA for epoxidation.
Reduction: Lithium aluminum hydride (LiAlH4) for reducing carboxylic acids.
Substitution: Methyl iodide for methylation reactions.
Major Products:
Epoxides: Formed from the epoxidation of double bonds.
Alcohols: Resulting from the reduction of carboxylic acids.
Substituted Compounds: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Methyl trans-communate is used as a chiral building block for the synthesis of bioactive natural products, including quassinoids, abietane antioxidants, and ambrox .
Biology: It has been studied for its antibacterial, antitumoral, and hypolipidemic activities .
Industry: Used in the synthesis of perfume fixatives and herbicides .
Mechanism of Action
The mechanism of action of Methyl trans-communate involves its interaction with various molecular targets and pathways. For example, its antibacterial activity may be due to its ability to disrupt bacterial cell membranes . Its antitumoral effects could be related to its ability to induce apoptosis in cancer cells .
Comparison with Similar Compounds
Methyl trans-Communate: Another derivative of communic acids with similar biological activities.
Mirceo Communic Acid: A regioisomer of communic acids with different double bond positions.
Uniqueness: this compound is unique due to its specific stereochemistry, which can influence its biological activity and reactivity in chemical reactions .
Properties
CAS No. |
15798-13-7 |
---|---|
Molecular Formula |
C21H32O2 |
Molecular Weight |
316.5 g/mol |
IUPAC Name |
methyl (1S,4aR,5S,8aR)-1,4a-dimethyl-6-methylidene-5-[(2E)-3-methylpenta-2,4-dienyl]-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylate |
InChI |
InChI=1S/C21H32O2/c1-7-15(2)9-11-17-16(3)10-12-18-20(17,4)13-8-14-21(18,5)19(22)23-6/h7,9,17-18H,1,3,8,10-14H2,2,4-6H3/b15-9+/t17-,18+,20+,21-/m0/s1 |
InChI Key |
WYJKGKPQXWDIQP-BRUWWATDSA-N |
Isomeric SMILES |
C/C(=C\C[C@H]1C(=C)CC[C@@H]2[C@@]1(CCC[C@]2(C)C(=O)OC)C)/C=C |
SMILES |
CC(=CCC1C(=C)CCC2C1(CCCC2(C)C(=O)OC)C)C=C |
Canonical SMILES |
CC(=CCC1C(=C)CCC2C1(CCCC2(C)C(=O)OC)C)C=C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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